molecular formula C20H24N6O3 B2727569 3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-[2-(4-methoxyphenyl)ethyl]urea CAS No. 951482-98-7

3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-[2-(4-methoxyphenyl)ethyl]urea

Cat. No.: B2727569
CAS No.: 951482-98-7
M. Wt: 396.451
InChI Key: XVEYUBDBMSSEDE-UHFFFAOYSA-N
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Description

3-{[1-(4-Ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-[2-(4-methoxyphenyl)ethyl]urea is a urea-based derivative featuring a tetrazole core substituted with ethoxy- and methoxyphenyl groups. The compound’s structure combines a tetrazole ring linked to a urea moiety, which is further substituted with aromatic groups. Such hybrids are often explored for biological activities, including antimicrobial, antifungal, and enzyme inhibitory effects, based on structural analogs reported in the literature .

Properties

IUPAC Name

1-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-3-[2-(4-methoxyphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O3/c1-3-29-18-10-6-16(7-11-18)26-19(23-24-25-26)14-22-20(27)21-13-12-15-4-8-17(28-2)9-5-15/h4-11H,3,12-14H2,1-2H3,(H2,21,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVEYUBDBMSSEDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NCCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-[2-(4-methoxyphenyl)ethyl]urea typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced through a nucleophilic substitution reaction, where an ethoxyphenyl halide reacts with the tetrazole intermediate.

    Formation of the Urea Linkage: The final step involves the reaction of the tetrazole-ethoxyphenyl intermediate with 4-methoxyphenethyl isocyanate to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-[2-(4-methoxyphenyl)ethyl]urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-[2-(4-methoxyphenyl)ethyl]urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-[2-(4-methoxyphenyl)ethyl]urea involves its interaction with specific molecular targets and pathways. The tetrazole ring and urea linkage are key functional groups that enable the compound to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogs include triazole- and tetrazole-based derivatives with substituted aryl groups and urea/thiourea linkages. Key comparisons are summarized below:

Compound Core Structure Substituents Biological Activity Reference
Target Compound Tetrazole + urea 4-Ethoxyphenyl (tetrazole), 4-methoxyphenethyl (urea) Not explicitly reported
1-[3-(4-Substitutedphenyl)-5-phenyl-4H-1,2,4-triazol-4-yl]urea derivatives Triazole + urea Varied aryl groups (e.g., 4-chlorophenyl, 4-methylphenyl) Moderate antimicrobial activity
1-[3-(4-Substitutedphenyl)-5-phenyl-4H-1,2,4-triazol-4-yl]thiourea derivatives Triazole + thiourea Same as above Enhanced antifungal activity vs. urea
4-(3-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5(4H)-one Triazolone 3-Methoxyphenyl (triazolone), 4-methoxyphenethyl Antihypertensive, antitumor potential
Bromuconazole Triazole 4-Bromo-2-(2,4-dichlorophenyl)tetrahydrofuran Agricultural fungicide
Flusilazole Triazole Bis(4-fluorophenyl)methylsilyl Broad-spectrum antifungal
1-(4-Chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone (Triadimefon) Triazole + ketone 4-Chlorophenoxy, dimethyl butanone Systemic fungicide

Key Observations

Bioisosteric Replacements : The tetrazole in the target compound may offer improved metabolic stability compared to triazole-based analogs (e.g., bromuconazole, flusilazole), which are prone to oxidative degradation .

Urea vs. Thiourea : Thiourea derivatives (e.g., ) exhibit stronger antifungal activity than urea analogs due to sulfur’s electronegativity enhancing target binding. The target compound’s urea group may limit potency against fungal pathogens compared to thioureas .

Substituent Effects: Methoxy vs. Aromatic Moieties: The ethoxyphenyl group on the tetrazole may enhance π-π stacking with enzyme active sites, similar to triazolone derivatives in .

Research Findings and Data

Physicochemical Properties

  • LogP : Predicted ~3.5 (methoxy/ethoxy groups enhance lipophilicity vs. polar triazolones ).
  • Solubility: Limited aqueous solubility due to aromatic substituents; may require formulation aids.

Biological Activity

3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-[2-(4-methoxyphenyl)ethyl]urea is a synthetic compound that incorporates a tetrazole ring, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a tetrazole ring , an ethoxyphenyl group , and a methoxyphenyl group , which contribute to its unique biological properties. The tetrazole moiety is particularly significant as it often enhances solubility and bioactivity.

Structural FeatureDescription
Tetrazole RingEnhances bioactivity and solubility
Ethoxyphenyl GroupContributes to pharmacological properties
Methoxyphenyl GroupPotentially modulates biological activity

Biological Activities

Research indicates that compounds containing tetrazole rings exhibit a range of biological activities, including:

  • Antimicrobial Activity : Tetrazole derivatives have shown promising antibacterial and antifungal properties. For instance, studies have reported that certain tetrazole compounds possess significant inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
  • Anti-inflammatory Effects : Some tetrazole derivatives have demonstrated anti-inflammatory properties, making them candidates for further investigation in treating inflammatory diseases .
  • Anticancer Potential : The structural diversity of tetrazole compounds allows for modifications that can enhance their anticancer activity. Certain derivatives have been shown to inhibit cancer cell proliferation in vitro .

The exact mechanism of action for 3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-[2-(4-methoxyphenyl)ethyl]urea is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors in biological pathways. The tetrazole ring may mimic natural biomolecules, facilitating interactions that disrupt normal cellular functions.

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar tetrazole-containing compounds:

  • Antibacterial Evaluation : A study assessed various tetrazole derivatives for their antibacterial activity using the disc diffusion method. Results indicated that some compounds exhibited zones of inhibition comparable to standard antibiotics such as ciprofloxacin .
  • Anticancer Activity : Research on related tetrazole compounds revealed significant cytotoxic effects against human cancer cell lines. For example, specific derivatives demonstrated IC50 values in the low micromolar range against breast cancer cells .
  • In Vivo Studies : Animal models have been utilized to evaluate the anti-inflammatory effects of tetrazole derivatives. Results showed a reduction in inflammatory markers in treated groups compared to controls .

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